2,5-Dimethylfuran-3-carbonitrile
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Overview
Description
2,5-Dimethylfuran-3-carbonitrile is an organic compound with the molecular formula C7H7NO It is a derivative of furan, a heterocyclic aromatic compound, and is characterized by the presence of a nitrile group (-CN) and two methyl groups (-CH3) attached to the furan ring
Preparation Methods
The synthesis of 2,5-Dimethylfuran-3-carbonitrile can be achieved through several methods. One common synthetic route involves the reaction of 2,5-dimethylfuran with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the nitrile group.
Industrial production methods for this compound may involve the use of more scalable and cost-effective processes. For example, the catalytic dehydration of 2,5-dimethyl-2,5-hexanediol in the presence of a suitable catalyst can yield this compound as a product.
Chemical Reactions Analysis
2,5-Dimethylfuran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst, leading to the formation of primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups such as amines, alcohols, or halides, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dimethylfuran-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving nitrile-containing compounds.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2,5-Dimethylfuran-3-carbonitrile depends on its specific application and the molecular targets involved. In general, the compound can interact with various enzymes, receptors, or other biomolecules through its nitrile group and furan ring. These interactions can modulate biological pathways, leading to specific physiological effects. The exact molecular targets and pathways involved vary depending on the context of its use.
Comparison with Similar Compounds
2,5-Dimethylfuran-3-carbonitrile can be compared with other similar compounds, such as:
2-Amino-4,5-dimethyl-3-furancarbonitrile: This compound has an amino group (-NH2) instead of the nitrile group, leading to different chemical reactivity and applications.
2,5-Dimethylfuran: Lacks the nitrile group, making it less reactive in certain chemical reactions but useful as a biofuel precursor.
2,5-Dimethyl-3-furoic acid: Contains a carboxylic acid group (-COOH) instead of the nitrile group, resulting in different chemical properties and applications.
Properties
IUPAC Name |
2,5-dimethylfuran-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-5-3-7(4-8)6(2)9-5/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZSIJYEHRTXHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348979 |
Source
|
Record name | 3-furancarbonitrile, 2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89149-69-9 |
Source
|
Record name | 3-furancarbonitrile, 2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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